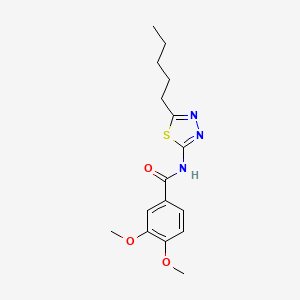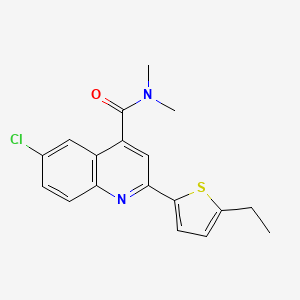![molecular formula C23H22N2O4 B12487743 Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the morpholine ring: This step could involve nucleophilic substitution reactions where a suitable leaving group on the benzene ring is replaced by the morpholine group.
Attachment of the naphthalene moiety: This might be done through amide bond formation, where the naphthalene carboxylic acid reacts with an amine group on the benzene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 2-(MORPHOLIN-4-YL)-5-(PHENYLAMIDO)BENZOATE: Similar structure but with a phenyl group instead of a naphthalene moiety.
METHYL 2-(PIPERIDIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE is unique due to the combination of its morpholine ring and naphthalene moiety, which might confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H22N2O4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C23H22N2O4/c1-28-23(27)20-15-17(9-10-21(20)25-11-13-29-14-12-25)24-22(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3,(H,24,26) |
Clave InChI |
WCQQNHBZQLOBRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12487662.png)
![(4R,7S)-4-(2,3-dimethoxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487670.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B12487682.png)

![5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12487692.png)


![3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide](/img/structure/B12487710.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487724.png)
![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487735.png)
